Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt
Description
Historical Context of Sulfated Carbohydrates in Glycochemistry
Sulfated carbohydrates have been integral to biological systems since their discovery in marine algae and animal tissues. Early studies on sulfated polysaccharides, such as carrageenans from red seaweed (Rhodophyceae) and ulvans from green algae (Chlorophyceae), revealed their roles in cell adhesion, anticoagulation, and pathogen defense. These natural polymers are characterized by heterogeneous sulfation patterns, complicating efforts to correlate specific structures with biological activity. For example, the sulfated galactans in carrageenans exhibit variable 3,6-anhydrogalactose content and sulfate positions, which modulate their gel-forming properties and interactions with proteins.
The mid-20th century marked a shift toward synthetic sulfated carbohydrates to overcome the limitations of natural extracts. Initial attempts focused on partial sulfation using sulfur trioxide-amine complexes, but regioselectivity remained a challenge. The development of protecting-group strategies in the 1990s, such as the use of 2,2,2-trichloroethyl (TCE) sulfates, enabled precise sulfation at predetermined hydroxyl groups. These advances laid the groundwork for synthesizing defined structures like methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt, which emerged as a benchmark for studying fully sulfated monosaccharides.
Structural Significance of Full Sulfation Patterns in Pyranoside Derivatives
The complete sulfation of methyl α-D-glucopyranoside at positions 2, 3, 4, and 6 creates a highly anionic molecule with a distorted chair conformation. X-ray crystallography of related sulfated glucopyranosides, such as trehalose 6-sulfate bound to Salmonella typhimurium trehalose-6-phosphate phosphatase, reveals that sulfate groups participate in extensive hydrogen-bonding networks with protein residues. For instance, the 6-sulfate group in trehalose 6-sulfate forms hydrogen bonds with Lys125 and Glu167, while the proximal glucosyl ring interacts with Glu123. These interactions underscore the importance of sulfate placement in molecular recognition.
In the tetrasulfated derivative, the cumulative negative charge (-4 from sulfates) dominates its physicochemical behavior. Nuclear magnetic resonance (NMR) studies show that sulfation at C2 and C3 shifts the pyranoside ring toward a ^4C~1~ conformation, reducing steric hindrance between adjacent sulfate groups. This conformational adjustment enhances solubility in aqueous media and stabilizes interactions with cationic domains in proteins, mimicking the behavior of heparan sulfate and chondroitin sulfate.
Table 1: Key Structural Features of Methyl α-D-Glucopyranoside 2,3,4,6-Tetrasulfate Potassium Salt
| Property | Description |
|---|---|
| Molecular Formula | C~7~H~10~K~4~O~18~S~4~ |
| Molecular Weight | 666.77 g/mol |
| Sulfation Pattern | 2-O-, 3-O-, 4-O-, and 6-O-sulfate |
| Conformation | ^4C~1~ chair stabilized by electrostatic repulsion |
| Hydrogen Bonding Capacity | 12 potential hydrogen bonds (4 sulfates × 3 oxygen atoms each) |
Emergence of Tetrasulfated Monosaccharides as Model Systems for Glycosaminoglycan Mimetics
Glycosaminoglycans (GAGs), such as heparin and chondroitin sulfate, rely on sulfation patterns to mediate biological functions. However, their structural complexity hampers mechanistic studies. Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt addresses this challenge by providing a monodisperse, fully sulfated scaffold for probing GAG-protein interactions. For example, synthetic GAG mimetics incorporating tetrasulfated glucopyranoside units inhibit axon regeneration inhibitors like chondroitin sulfate proteoglycans (CSPGs) by competing for binding sites on receptors such as protein tyrosine phosphatase σ (PTPσ).
The compound’s four sulfate groups mimic the clustered negative charges of GAGs, enabling it to interact with growth factors, chemokines, and extracellular matrix proteins. Recent studies demonstrate its utility in designing glycopolymers that replicate the multivalent binding of heparan sulfate. These polymers, when functionalized with tetrasulfated glucopyranoside, exhibit enhanced affinity for fibroblast growth factor-2 (FGF-2), highlighting the role of sulfation density in signaling modulation.
Table 2: Applications of Tetrasulfated Monosaccharides in GAG Mimetics
Properties
Molecular Formula |
C7H10K4O18S4 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
tetrapotassium;[2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4 |
InChI Key |
HZPXCLIBFFIKEA-UHFFFAOYSA-J |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Direct Sulfation Using Sulfur Trioxide Complexes
The most widely reported method involves sulfation of methyl α-D-glucopyranoside using trimethylamine-sulfur trioxide (SO₃·TMA) complexes. This approach leverages the high reactivity of SO₃·TMA to achieve complete sulfation of all four hydroxyl groups (2-, 3-, 4-, and 6-positions) in a single step.
Procedure:
- Reaction Setup :
- Heating :
- Workup :
Advantages:
Stepwise Sulfation with Protecting Groups
Alternative methods employ selective protection/deprotection to control sulfation sites, though these are less common for the tetrasulfate derivative.
Example (Adapted from Galactoside Synthesis):
- Protection :
- Partial Sulfation :
- The 2- and 6-hydroxyl groups are sulfated with SO₃·TMA in DMF.
- Deprotection and Final Sulfation :
- Potassium Exchange :
- Ion exchange with KOH yields the final product.
Challenges:
Critical Reaction Parameters
Isolation and Purification
Precipitation Techniques
Analytical Validation
Structural Confirmation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Methyl α-D-glucopyranoside and partially reduced derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt has been studied for its antimicrobial properties. Research indicates that derivatives of methyl glycopyranoside exhibit varying degrees of effectiveness against different bacterial strains.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of various methyl glycopyranoside ethers and acetals against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, it was found that certain derivatives could reduce bacterial counts by over 99.9% at specific concentrations. The minimum inhibitory concentration (MIC) values for some compounds were as low as 0.02 mM, indicating potent antibacterial activity .
| Compound | Bacterial Strain | MIC (mM) |
|---|---|---|
| C10EthMeGlu | E. faecalis | 0.02 |
| C12EthMeGlu | S. aureus | 0.02 |
| C5EthMeGlu | L. monocytogenes | >4 |
Surfactant Properties
The surfactant characteristics of methyl α-D-glucopyranoside derivatives have also been a focus of research. These compounds can lower surface tension and form micelles, which are essential in various applications including drug delivery systems and as emulsifiers in cosmetic formulations.
Case Study: Surfactant Efficiency
A comparative study on the critical micelle concentration (CMC) of several methyl glycopyranoside ethers revealed that their surfactant properties are closely linked to their molecular structure. For instance, compounds with longer alkyl chains exhibited significantly lower CMC values, suggesting enhanced surfactant efficiency .
| Compound | CMC (mmol/L) | MIC (mmol/L) |
|---|---|---|
| C12EthMeGlu | 0.02 | 0.02 |
| C8EthMeGlu | 0.434 | >4 |
Potential Therapeutic Uses
Research has indicated potential therapeutic applications for methyl α-D-glucopyranoside derivatives in treating infections caused by resistant bacterial strains. The ability of these compounds to disrupt bacterial membranes makes them promising candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Resistance
A molecular docking study suggested that certain derivatives could effectively bind to bacterial targets, potentially overcoming resistance mechanisms seen in common pathogens like Pseudomonas aeruginosa and Escherichia coli. This suggests that further exploration into their pharmacokinetics and toxicity profiles is warranted for future drug development .
Mechanism of Action
The mechanism of action of Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt involves its interaction with specific molecular targets. The sulfate groups enable the compound to form strong ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl α-D-Mannopyranoside 2,3,4,6-Tetrasulfate Potassium Salt
- CAS : 359437-03-9.
- Molecular Formula : C₇H₁₀K₄O₁₈S₄ (identical to the gluco isomer).
- Structural Difference: The mannose analogue differs in stereochemistry at the C2 position (axial hydroxyl group in mannose vs. equatorial in glucose).
- Implications: This stereochemical variation may influence solubility, receptor binding, or enzymatic interactions.
Sucrose Octasulfate Potassium Salt
Acetylated Glucopyranoside Derivatives
- Examples: 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS: Not specified). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: 52645-73-5).
- Key Differences : Acetyl groups replace sulfates, reducing polarity and enhancing solubility in organic solvents. These derivatives are often intermediates in glycosylation reactions.
Comparative Data Table
Critical Notes
CAS Number Discrepancies : The gluco derivative is listed under two CAS numbers (210357-34-9 and 359437-01-7), likely reflecting batch or supplier-specific variations.
Data Gaps : Solubility, melting point, and detailed biological activity data are absent in the provided evidence, limiting direct functional comparisons.
Structural vs. Functional Differences: While the manno and gluco isomers share identical formulas, their stereochemical distinctions may lead to divergent interactions in biological systems.
Biological Activity
Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt (MGS) is a chemically modified derivative of a monosaccharide that exhibits significant biological activity. This compound has garnered attention due to its potential antimicrobial properties and its role in various biochemical applications. This article explores the biological activity of MGS, focusing on its antimicrobial effects, structural properties, and relevant case studies.
- Molecular Formula : C₇H₁₀K₄O₁₈S₄
- Molecular Weight : 666.8 g/mol
- CAS Number : 210357-34-9
MGS is synthesized via a modification process that includes the sulfation of the hydroxyl groups on the glucopyranoside structure. This modification enhances the stability and solubility of the compound in aqueous solutions, making it suitable for various biological applications .
Antimicrobial Activity
MGS has been studied for its antimicrobial properties against various bacterial strains. Research indicates that MGS exhibits significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggest that MGS can effectively inhibit bacterial growth at low concentrations.
Table 1: Antimicrobial Activity of MGS
| Bacterial Strain | MIC (mM) | Notes |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.02 | Highly effective against MRSA |
| Listeria monocytogenes | 0.03 | Effective at inhibiting growth |
| Enterococcus faecalis | 0.08 | Comparable activity to other tested compounds |
The data indicates that MGS's antimicrobial efficacy is significantly influenced by its structural characteristics, particularly the presence of sulfate groups which enhance interaction with bacterial membranes .
The proposed mechanism for the antimicrobial action of MGS involves disruption of bacterial cell membranes. The sulfate groups in MGS are believed to interact with the lipopolysaccharides present in Gram-negative bacteria and peptidoglycan layers in Gram-positive bacteria, leading to increased permeability and eventual cell lysis .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted on various derivatives of methyl α-D-glucopyranoside found that those with longer alkyl chains exhibited lower CMC (Critical Micelle Concentration) and MIC values, indicating enhanced antimicrobial activity. MGS was among the most effective derivatives tested . -
In Vivo Studies :
In vivo studies demonstrated that MGS significantly reduced bacterial load in infected animal models. The compound was administered at a dosage correlating with its MIC values, showing promising results in controlling infections caused by resistant bacterial strains . -
Comparative Analysis :
A comparative analysis with other antimicrobial agents revealed that MGS had superior efficacy against certain strains when compared to traditional antibiotics like amoxicillin, particularly in cases involving resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
